4-(Tert-butyl)cinnamic acid
Overview
Description
4-(Tert-butyl)cinnamic acid is an organic compound with the molecular formula C13H16O2. It is a derivative of cinnamic acid, where the phenyl ring is substituted with a tert-butyl group at the para position. This compound is known for its white solid appearance and is soluble in organic solvents like chloroform and dichloromethane .
Mechanism of Action
Target of Action
4-(Tert-butyl)cinnamic acid, also known as (E)-3-(4-(tert-butyl)phenyl)acrylic acid, has been found to have antimicrobial and hypolipidemic activities . The primary targets of this compound are pathogenic fungi and bacteria , as well as lipid metabolism in hyperlipidemic rats .
Mode of Action
The compound interacts with its targets in a unique way. In the case of fungi, it directly interacts with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the fungal cell, leading to its death .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its antimicrobial and hypolipidemic activities. In fungi, the compound disrupts the function of the cell wall and membrane, which are crucial for the survival of the organism . In hyperlipidemic rats, the compound appears to influence lipid metabolism, leading to a decrease in triglycerides and total cholesterol .
Pharmacokinetics
The compound’s significant decrease in triglycerides and total cholesterol in the plasma of hyperlipidemic rats suggests that it is well-absorbed and distributed in the body .
Result of Action
The result of the action of this compound is the death of pathogenic fungi and bacteria, and a decrease in lipid levels in hyperlipidemic rats . These effects make the compound a potential candidate for the development of new antimicrobial and hypolipidemic drugs.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity could be affected by the presence of other substances that interact with the same targets . Similarly, the compound’s hypolipidemic activity could be influenced by the diet and lifestyle of the individual . .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Tert-butyl)cinnamic acid can be synthesized through a multi-step process involving the following key steps :
Condensation Reaction: 4-tert-Butylbenzaldehyde is reacted with malonic acid in the presence of piperidine and pyridine. The reaction mixture is refluxed for about 4 hours, leading to the formation of (E)-3-[4-(tert-butyl)phenyl]-2-acrylic acid.
Acidification: The reaction mixture is then acidified with hydrochloric acid at 0°C to yield the final product, this compound, which is filtered and washed with water.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyl)cinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted aromatic compounds.
Scientific Research Applications
4-(Tert-butyl)cinnamic acid has several applications in scientific research :
Chemistry: Used as a building block in organic synthesis and as a precursor for various derivatives.
Biology: Investigated for its potential antioxidant properties and its role in reducing oxidative stress.
Medicine: Explored for its hypolipidemic activities, showing potential in lowering triglycerides and cholesterol levels in hyperlipidemic models.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
4-(Tert-butyl)cinnamic acid can be compared with other cinnamic acid derivatives :
Ferulic Acid: Known for its antioxidant properties and used in skincare products.
Sinapic Acid: Exhibits anti-inflammatory and antioxidant activities.
3,4-Dimethoxycinnamic Acid: Used in the synthesis of pharmaceuticals and exhibits antioxidant properties.
p-Coumaric Acid: Found in various plants and has antioxidant and anti-inflammatory properties.
Uniqueness
This compound is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and potentially its biological activity compared to other cinnamic acid derivatives.
Properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-9H,1-3H3,(H,14,15)/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSPZKLJQZSLQU-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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